molecular formula C5H10N2O2 B11818621 N-hydroxytetrahydrofuran-3-carboxamidine

N-hydroxytetrahydrofuran-3-carboxamidine

Cat. No.: B11818621
M. Wt: 130.15 g/mol
InChI Key: MQHAXHRKPMZBQN-UHFFFAOYSA-N
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Description

N-hydroxytetrahydrofuran-3-carboxamidine is a chemical compound with the molecular formula C5H10N2O2. It contains a five-membered ring structure known as oxolane, which is a type of ether. This compound also features an amidine group, which is a functional group containing a carbon-nitrogen double bond and a nitrogen-hydrogen bond. The presence of a hydroxyl group further adds to its chemical complexity .

Preparation Methods

The synthesis of N-hydroxytetrahydrofuran-3-carboxamidine typically involves the following steps:

    Synthetic Routes: The preparation begins with the formation of the tetrahydrofuran ring, which can be achieved through cyclization reactions involving diols or other suitable precursors. The amidine group is then introduced through reactions involving nitriles or amides, often under acidic or basic conditions to facilitate the formation of the carbon-nitrogen double bond.

    Reaction Conditions: Common reagents used in the synthesis include acids, bases, and catalysts that promote cyclization and amidine formation. The reactions are typically carried out at controlled temperatures to ensure the stability of the intermediate and final products.

    Industrial Production Methods: Industrial production may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-hydroxytetrahydrofuran-3-carboxamidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amidine group can be reduced to form amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles like halides or amines.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations.

    Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups.

Scientific Research Applications

N-hydroxytetrahydrofuran-3-carboxamidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-hydroxytetrahydrofuran-3-carboxamidine involves its interaction with molecular targets such as enzymes and receptors:

    Molecular Targets: The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways.

    Pathways Involved: It may interfere with pathways related to cell signaling, protein synthesis, and other critical biological processes.

Comparison with Similar Compounds

N-hydroxytetrahydrofuran-3-carboxamidine can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

N'-hydroxyoxolane-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-5(7-8)4-1-2-9-3-4/h4,8H,1-3H2,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHAXHRKPMZBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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